6-Bromo-4-hydroxynicotinaldehyde
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Overview
Description
6-Bromo-4-hydroxynicotinaldehyde is a heterocyclic compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol . It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and a hydroxyl group at the 4th position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxynicotinaldehyde typically involves the bromination of 4-hydroxynicotinaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Boronic acids, Pd(PPh3)4, K2CO3, toluene
Major Products
Oxidation: 6-Bromo-4-hydroxynicotinic acid
Reduction: 6-Bromo-4-hydroxy-3-pyridinemethanol
Substitution: Various substituted nicotinaldehyde derivatives
Scientific Research Applications
6-Bromo-4-hydroxynicotinaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and aldehyde groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-hydroxyquin
Properties
CAS No. |
1260665-55-1 |
---|---|
Molecular Formula |
C6H4BrNO2 |
Molecular Weight |
202.01 g/mol |
IUPAC Name |
6-bromo-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H,8,10) |
InChI Key |
JLXOSEHJPIAHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)C=O)Br |
Origin of Product |
United States |
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